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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzonitrile

Cat. No.: B163352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzonitrile is a fluorinated aromatic compound of interest in chemical

synthesis and drug discovery. The presence of multiple fluorine atoms and a nitrile group gives

rise to a unique spectroscopic profile. This guide provides a comprehensive overview of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound. It also outlines detailed experimental protocols for acquiring such data

and a logical workflow for its analysis.

Disclaimer: Experimental spectroscopic data for 2,3,6-Trifluorobenzonitrile is not readily

available in publicly accessible databases. The data presented in the following tables is based

on predictive models and analysis of similar fluorinated benzonitrile isomers. This information is

intended for illustrative and educational purposes to guide researchers in the analysis of this or

structurally related compounds.

Data Presentation
The following tables summarize the predicted and expected spectroscopic data for 2,3,6-
Trifluorobenzonitrile.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.4 - 7.6 m - H-4

~7.1 - 7.3 m - H-5

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~160 (ddd) C-2

~158 (ddd) C-6

~155 (ddd) C-3

~135 (m) C-4

~115 (m) C-5

~115 (t) C-1

~114 CN

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-110 to -120 m - F-2

-120 to -130 m - F-6

-130 to -140 m - F-3

Table 4: Expected IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡N stretch

~1620, ~1500, ~1450 Medium-Strong C=C aromatic ring stretch

~1200 - 1000 Strong C-F stretch

~800 - 700 Strong C-H out-of-plane bend

Table 5: Expected Mass Spectrometry Data

m/z Relative Intensity Assignment

157 High [M]⁺ (Molecular Ion)

131 Medium [M - CN]⁺

112 Medium [M - CN - F]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,3,6-Trifluorobenzonitrile (approximately 5-10 mg) is

dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz NMR

spectrometer.

¹H NMR:

The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
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¹³C NMR:

The spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of

250 ppm, and a relaxation delay of 2 seconds.

Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

¹⁹F NMR:

The spectrum is acquired with proton decoupling, a 30° pulse angle, and a spectral width

of 100 ppm.

Chemical shifts are referenced to an external standard, such as CFCl₃ at 0 ppm.

2. Infrared (IR) Spectroscopy

Sample Preparation: As 2,3,6-Trifluorobenzonitrile is a liquid at room temperature, the IR

spectrum is obtained using a thin film method. A drop of the neat liquid is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the clean KBr/NaCl plates is recorded.

The sample is then placed, and the spectrum is recorded from 4000 to 400 cm⁻¹.[2]

The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct

injection or after separation by gas chromatography (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer is used.

Ionization: The sample is ionized using a standard electron energy of 70 eV.[3]
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Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF)

analyzer.[4]

Data Acquisition: The mass-to-charge ratio (m/z) and relative abundance of the ions are

recorded to generate the mass spectrum.

Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

2,3,6-Trifluorobenzonitrile.
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Caption: Workflow for the spectroscopic analysis of 2,3,6-Trifluorobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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